1-(3,4-dichlorophenyl)-3-{(E)-[(2,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea
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Overview
Description
N-(3,4-DICHLOROPHENYL)-N’-{(2,4-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}UREA is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-N’-{(2,4-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}UREA typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various substituents through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-N’-{(2,4-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-N’-{(2,4-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}UREA has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-N’-{(2,4-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DICHLOROPHENYL)UREA: Shares a similar core structure but lacks the additional substituents, resulting in different chemical properties.
N-(2,4-DIMETHOXYANILINO)UREA: Contains the dimethoxyaniline group but differs in other substituents, affecting its reactivity and applications.
N-(4,6-DIMETHYL-2-PYRIMIDINYL)UREA: Includes the pyrimidinyl group, offering unique properties compared to the target compound.
Uniqueness
N-(3,4-DICHLOROPHENYL)-N’-{(2,4-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}UREA stands out due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity enhances its potential for diverse applications and makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C22H22Cl2N6O3 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(Z)-N-(2,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea |
InChI |
InChI=1S/C22H22Cl2N6O3/c1-12-9-13(2)26-20(25-12)29-21(28-18-8-6-15(32-3)11-19(18)33-4)30-22(31)27-14-5-7-16(23)17(24)10-14/h5-11H,1-4H3,(H3,25,26,27,28,29,30,31) |
InChI Key |
VVSOQKOHTCASCG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=C(C=C(C=C2)OC)OC)\NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=C(C=C(C=C2)OC)OC)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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